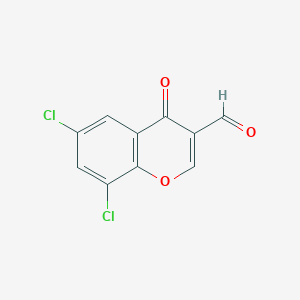

6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,8-dichloro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCCHRKNCOFDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334858 | |

| Record name | 6,8-Dichloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64481-10-3 | |

| Record name | 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64481-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dichloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dichlorochromone-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, presented in a format tailored for scientific professionals.

Introduction

This compound belongs to the chromone family, a class of oxygen-containing heterocyclic compounds. Chromone derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The title compound, with its specific dichlorination pattern and reactive aldehyde group, serves as a key intermediate for the synthesis of more complex molecules. This guide outlines the established two-step synthetic route to this important building block.

Overview of the Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step process commencing with the preparation of a substituted acetophenone, followed by a formylation and cyclization reaction.

The initial step involves the synthesis of the key intermediate, 2'-Hydroxy-3',5'-dichloroacetophenone. This is typically accomplished via a Fries rearrangement of 2,4-dichlorophenyl acetate. The subsequent and final step is the Vilsmeier-Haack reaction, which formylates the intermediate at the activated position and facilitates the cyclization to form the chromone ring system.[1]

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-3',5'-dichloroacetophenone via Fries Rearrangement

Materials:

-

2,4-Dichlorophenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene or other suitable solvent

-

Hydrochloric acid (HCl), dilute solution

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in an inert solvent such as nitrobenzene, 2,4-dichlorophenyl acetate is added portion-wise at a controlled temperature, typically between 25-30 °C.

-

The reaction mixture is then heated to a temperature range of 120-140 °C and maintained for several hours to facilitate the rearrangement. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting mixture is stirred to decompose the aluminum chloride complex.

-

The product is extracted with an organic solvent such as dichloromethane.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2'-Hydroxy-3',5'-dichloroacetophenone.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] The following protocol is adapted from procedures for similar 3-formylchromone syntheses.

Materials:

-

2'-Hydroxy-3',5'-dichloroacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

Procedure:

-

In a reaction vessel, N,N-dimethylformamide (DMF) is cooled in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature should be maintained below 5 °C during the addition.

-

To this freshly prepared Vilsmeier reagent, a solution of 2'-Hydroxy-3',5'-dichloroacetophenone in a minimal amount of DMF is added slowly.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours (e.g., 12-16 hours). The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of 2'-Hydroxy-3',5'-dichloroacetophenone

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₂[5] |

| Molecular Weight | 205.04 g/mol [6] |

| Melting Point | 94-97 °C[6] |

| Boiling Point | 132-134 °C at 18 mmHg[6] |

| Appearance | White crystalline solid[7] |

Table 2: Properties and Expected Yield of this compound

| Property | Value |

| Molecular Formula | C₁₀H₄Cl₂O₃ |

| Molecular Weight | 243.05 g/mol |

| Appearance | Solid |

| Expected Yield | Good (based on similar reactions, yields of 70-80% can be anticipated)[8] |

Characterization

The structure of the final product, this compound, has been unequivocally confirmed by single-crystal X-ray diffraction. Detailed crystallographic data can be found in the literature. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would further corroborate the structure. The precursor, 2'-Hydroxy-3',5'-dichloroacetophenone, can be characterized by its melting point and spectroscopic data, with its IR spectrum available in the NIST database.[5]

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis of this compound.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. 3,5-Dichloro-2-hydroxyacetophenone [webbook.nist.gov]

- 6. 3 ,5 -Dichloro-2 -hydroxyacetophenone 99 3321-92-4 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Chlorinated 3-Formylchromones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of chlorinated 3-formylchromones, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document details their synthesis, spectral characteristics, solubility, lipophilicity, and reactivity, supported by experimental protocols and data presented in a clear, comparative format.

Core Physicochemical Properties

Chlorinated 3-formylchromones are crystalline solids with characteristic melting points and spectral properties. The introduction of chlorine atoms to the benzopyran ring influences their electronic nature, which in turn affects their physicochemical behavior and biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data for two prominent examples: 6-chloro-3-formylchromone and 6,8-dichloro-3-formylchromone.

| Property | 6-Chloro-3-formylchromone | 6,8-Dichloro-3-formylchromone |

| Molecular Formula | C₁₀H₅ClO₃ | C₁₀H₄Cl₂O₃ |

| Molecular Weight | 208.60 g/mol | 243.05 g/mol |

| Melting Point | 166-168 °C[1][2] | 170.4-172.5 °C[3] |

| Appearance | Wheat-colored shining powder[1] | Light yellow powder[3] |

| Solubility | Soluble in Chloroform[1][3] | Soluble in Chloroform[3] |

Table 1: General Physicochemical Properties.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of chlorinated 3-formylchromones.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of chlorinated 3-formylchromones are characterized by strong absorption bands corresponding to the carbonyl groups of the aldehyde and the γ-pyrone ring.

| Spectral Data | 6-Chloro-3-formylchromone | 6,8-Dichloro-3-formylchromone (Predicted) |

| ¹H NMR (ppm) | Available through PubChem (CID 463777)[5] | Aldehydic proton (singlet, ~9.5-10.5 ppm), Aromatic protons (multiplets, ~7.5-8.5 ppm) |

| ¹³C NMR (ppm) | Available through PubChem (CID 463777)[5] | Carbonyl carbons (~170-190 ppm), Aromatic and vinylic carbons (~110-160 ppm) |

| IR (cm⁻¹) | C=O (aldehyde and γ-pyrone), C=C (aromatic), C-O (ether), C-Cl | C=O (aldehyde and γ-pyrone), C=C (aromatic), C-O (ether), C-Cl |

Table 2: Spectroscopic Data Summary.

Crystallographic Data

The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. The crystal structure of 6-chloro-3-formylchromone has been determined and is available in the Cambridge Structural Database (CSD).

| Compound | CCDC Deposition Number | Empirical Formula | Space Group |

| 6-Chloro-3-formylchromone | 994454[5] | C₁₀H₅ClO₃ | P2₁/c |

Table 3: Crystallographic Data for 6-Chloro-3-formylchromone.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of chlorinated 3-formylchromones.

Synthesis: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the synthesis of 3-formylchromones from the corresponding 2-hydroxyacetophenones.[6][7]

Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at approximately 50 °C for 1 hour to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).[6]

-

Reaction with Substrate: Dissolve the appropriately substituted 2-hydroxyacetophenone (e.g., 5-chloro-2-hydroxyacetophenone for the synthesis of 6-chloro-3-formylchromone) in a minimal amount of DMF.

-

Addition: Add the dissolved 2-hydroxyacetophenone dropwise to the Vilsmeier reagent with vigorous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up: Decompose the reaction mixture by pouring it into ice-cold water.

-

Isolation and Purification: Collect the resulting solid precipitate by filtration, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chlorinated 3-formylchromone.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 6-CHLORO-3-FORMYLCHROMONE | 42248-31-7 | INDOFINE Chemical Company [indofinechemical.com]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. 6-Chloro-3-formylchromone | 42248-31-7 | Benchchem [benchchem.com]

- 5. 6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sciforum.net [sciforum.net]

Spectroscopic and Biological Insights into 6,8-Dichloro-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biological significance of 6,8-Dichloro-3-formylchromone. This compound, a halogenated derivative of the chromone scaffold, is of interest to the scientific community for its potential therapeutic applications. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Physicochemical Properties

6,8-Dichloro-3-formylchromone is a crystalline powder, typically light yellow in appearance.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 64481-10-3 | [1][2] |

| Molecular Formula | C₁₀H₄Cl₂O₃ | [1][2] |

| Molecular Weight | 243.04 g/mol | [1] |

| Melting Point | 169-174 °C | [1] |

| Appearance | Light yellow crystalline powder | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the formyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.2 | s | H-1' (formyl) |

| ~8.5 | s | H-2 |

| ~8.0 | d, J ≈ 2.5 Hz | H-5 |

| ~7.8 | d, J ≈ 2.5 Hz | H-7 |

¹³C NMR (Carbon NMR) Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbons and the carbons attached to the chlorine atoms are expected to have distinct chemical shifts.

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C-1' (formyl) |

| ~175 | C-4 |

| ~158 | C-8a |

| ~155 | C-2 |

| ~135 | C-7 |

| ~130 | C-5 |

| ~128 | C-6 |

| ~125 | C-8 |

| ~120 | C-4a |

| ~118 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key absorption bands are expected for the carbonyl groups (ketone and aldehyde) and the carbon-carbon double bonds of the aromatic and pyrone rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700-1680 | Strong | C=O stretching (aldehyde) |

| ~1660-1640 | Strong | C=O stretching (ketone) |

| ~1610-1580 | Medium | C=C stretching (aromatic) |

| ~1250-1200 | Strong | C-O-C stretching (ether) |

| ~850-750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should confirm the molecular formula.

| m/z | Relative Intensity (%) | Assignment |

| 242/244/246 | 100/65/10 | [M]⁺ (isotopic pattern for 2 Cl) |

| 214/216/218 | Variable | [M-CO]⁺ |

| 185/187 | Variable | [M-CO-CHO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for chromone derivatives. Specific parameters may need to be optimized based on the instrumentation and the specific sample.

Synthesis of 6,8-Dichloro-3-formylchromone

A common method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction of the corresponding 2'-hydroxyacetophenone.[3]

-

Starting Material: 2'-Hydroxy-3',5'-dichloroacetophenone.

-

Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Procedure: The 2'-hydroxyacetophenone is treated with a pre-formed Vilsmeier reagent (from POCl₃ and DMF) at a controlled temperature.

-

Work-up: The reaction mixture is then hydrolyzed with water, and the solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required. Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), an instrument such as a time-of-flight (TOF) or Orbitrap analyzer is used to determine the exact mass and confirm the elemental composition.

Biological Activity and Signaling Pathways

6,8-Dichloro-3-formylchromone has been investigated for its biological activities, notably as an inhibitor of the enzyme urease and for its activity against the bacterium Helicobacter pylori. The following diagram illustrates a typical workflow for screening and identifying the biological effects of this compound.

Caption: Workflow for the biological evaluation of 6,8-Dichloro-3-formylchromone.

Conclusion

6,8-Dichloro-3-formylchromone is a synthetically accessible compound with demonstrated biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical and spectroscopic properties, along with standardized protocols for its analysis. The presented information is intended to facilitate future research into the therapeutic potential of this and related chromone derivatives. It is important to note that the spectroscopic data provided herein is predictive and requires experimental verification for definitive structural elucidation and characterization.

References

Dichlorinated Chromone Derivatives: A Technical Guide to Unlocking Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated chromone derivatives have emerged as a compelling class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of their prospective applications, focusing on antifungal, anticancer, and neuroprotective activities. Through a comprehensive review of available scientific literature, this document outlines the key therapeutic targets, summarizes quantitative biological activity, and provides detailed experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals dedicated to advancing novel therapeutics.

Introduction

Chromones, constituting a benzopyran-4-one core, are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities. The introduction of chlorine atoms onto the chromone scaffold can significantly modulate their physicochemical properties and biological activities, often enhancing their potency and target specificity. This guide specifically focuses on dichlorinated chromone derivatives, exploring their potential as antifungal, anticancer, and neuroprotective agents.

Antifungal Activity of Dichlorinated Chromone Derivatives

A notable example of a dichlorinated chromone derivative with potent antifungal activity is 6,8-dichloro-3-iodochromone. This compound has demonstrated significant efficacy against the plant pathogenic fungus Sclerotium rolfsii.

Quantitative Antifungal Activity

The antifungal potency of 6,8-dichloro-3-iodochromone against Sclerotium rolfsii is summarized below.

| Compound | Target Organism | ED50 (mg L-1) | Citation |

| 6,8-Dichloro-3-iodochromone | Sclerotium rolfsii | 8.43 | [1][2] |

Experimental Protocol: Antifungal Assay

The antifungal activity of 6,8-dichloro-3-iodochromone was determined using the poisoned food technique.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Stock solution of 6,8-dichloro-3-iodochromone in a suitable solvent (e.g., DMSO)

-

Mycelial discs of Sclerotium rolfsii (5 mm diameter) from a 7-day old culture

-

Petri plates (90 mm)

-

Incubator

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Cool the molten PDA to approximately 45-50 °C.

-

Add the required volume of the stock solution of 6,8-dichloro-3-iodochromone to the molten PDA to achieve the desired final concentrations. A control plate should be prepared with the solvent alone.

-

Pour the amended and control PDA into sterile Petri plates and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial disc of Sclerotium rolfsii.

-

Incubate the plates at 25 ± 2 °C.

-

Measure the radial growth of the fungal colony in millimeters after a specified incubation period, typically when the fungus in the control plate has reached the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

The ED50 value is determined by probit analysis of the concentration-response data.

Proposed Antifungal Mechanism of Action

While the precise mechanism of action for 6,8-dichloro-3-iodochromone is not fully elucidated, chromone derivatives have been reported to exert their antifungal effects through various mechanisms. These include the disruption of the fungal cell membrane, inhibition of key enzymes involved in fungal metabolism, and interference with biofilm formation. For instance, some chromones target the fungal plasma membrane, leading to increased permeability and cell death.[3] Others have been shown to downregulate genes essential for hyphal formation and biofilm development, which are critical virulence factors for pathogenic fungi.[4][5]

Potential Anticancer and Neuroprotective Targets

While specific data on the anticancer and neuroprotective activities of dichlorinated chromone derivatives are limited, the broader class of chromones has shown promise in these areas. Dichlorination is a common strategy to enhance the activity of bioactive molecules, suggesting that dichlorinated chromones are promising candidates for further investigation.

Anticancer Potential

Chromone derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Some chromone-triazole hybrids have demonstrated potent cytotoxicity against breast and prostate cancer cell lines, with IC50 values in the sub-micromolar range.[6] The proposed mechanism for some of these compounds involves the induction of DNA damage.[6]

Neuroprotective Potential

In the context of neurodegenerative diseases, chromone derivatives have been explored for their neuroprotective effects. The inhibition of monoamine oxidase-B (MAO-B) is a key target in the treatment of Parkinson's disease, and certain 3-styrylchromone derivatives have shown potent and selective MAO-B inhibition with IC50 values in the nanomolar range.[7] Additionally, some chromone derivatives have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death.[8]

Synthesis of Dichlorinated Chromone Derivatives

The synthesis of dichlorinated chromone derivatives can be achieved through various synthetic routes. A common approach for the synthesis of 6,8-dichloro-3-iodochromone is a two-step process.

General Synthetic Workflow

Caption: General synthetic workflow for 6,8-dichloro-3-iodochromone.

Experimental Protocol: Synthesis of 6,8-Dichloro-3-iodochromone

Step 1: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone)

-

To a solution of 3,5-dichloro-2-hydroxyacetophenone in an appropriate solvent, add N,N-dimethylformamide dimethylacetal (DMF-DMA).

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 6,8-dichloro-3-iodochromone

-

Dissolve the enaminone intermediate in a suitable solvent.

-

Add a solution of iodine in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 6,8-dichloro-3-iodochromone.[2]

Signaling Pathways and Logical Relationships

The potential therapeutic effects of dichlorinated chromone derivatives can be understood by examining their interaction with key signaling pathways.

Proposed Antifungal Signaling Pathway

References

- 1. frontiersin.org [frontiersin.org]

- 2. Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Chromone-Based Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for chromone-based compounds in various biological systems. Chromones, a class of benzopyran-4-one derivatives, are widely recognized for their diverse pharmacological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3][4] This document details their molecular targets, summarizes quantitative inhibitory data, provides explicit experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding for research and development professionals.

Core Mechanisms of Action

Chromone derivatives exert their biological effects through a variety of mechanisms, primarily centered around enzyme inhibition, antioxidant activity, and modulation of cellular signaling pathways. Their versatile scaffold allows for structural modifications that can be tailored to specific biological targets.[5]

1.1. Enzyme Inhibition

A primary mechanism by which chromones elicit their pharmacological effects is through the inhibition of key enzymes involved in various disease pathologies.

-

Monoamine Oxidase (MAO) Inhibition: Chromone derivatives have been extensively studied as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.[6][7] Inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative disorders like Parkinson's disease.[1] Certain chromone analogs have demonstrated potent and reversible MAO-B inhibition with IC50 values in the nanomolar range.[1][4]

-

Cyclooxygenase (COX) Inhibition: As anti-inflammatory agents, chromones can inhibit COX enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[8][9][10] This targeted inhibition is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

-

Sirtuin (SIRT) Inhibition: Some chromone and chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase.[11][12][13] SIRT2 is implicated in aging-related diseases, including neurodegeneration, making its inhibitors promising therapeutic candidates.

-

Protein Kinase Inhibition: The chromone scaffold has been utilized to develop potent inhibitors of various protein kinases, such as Protein Kinase CK2.[14] Since protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer, these inhibitors hold significant potential as anticancer agents.

1.2. Antioxidant Activity

Many chromone derivatives exhibit significant antioxidant properties, which contribute to their protective effects in biological systems. This activity is primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this capacity.[15] The antioxidant potential of chromones is largely influenced by the substitution pattern on the chromone ring, with hydroxyl groups playing a key role in hydrogen atom donation to neutralize free radicals.[15]

1.3. Modulation of Signaling Pathways

Chromones can modulate intracellular signaling cascades, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target.

-

NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell survival.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[17] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Certain 2-styrylchromones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and reducing the nuclear levels of the p65 subunit of NF-κB.[16]

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of various chromone derivatives against different enzyme targets.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound Class | Target | IC50 Value | Reference |

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 nM | [1][4] |

| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | MAO-B | 3.7 nM | [1][4] |

| Chromone 3-carboxylic acid | MAO-B | 0.048 µM | [2][4] |

| 5,7-dihydroxy chromone | MAO-B | 2.50 µM | [6] |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 3.23 µM | [7] |

| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-A | 13.97 µM | [7] |

| Chromone 3-phenylcarboxamide derivative | MAO-B | 0.063 µM | [2] |

| Chromane-2,4-dione derivative | MAO-B | 0.638 µM | [2] |

Table 2: Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 Value | Reference |

| Chromone Derivative Q7-9 | COX-2 | 0.121 ± 0.010 µM | [8] |

| Chromone Derivative Q7-26 | COX-2 | 0.137 ± 0.004 µM | [8] |

| Chromone Derivative Q7-25 | COX-2 | 0.228 ± 0.021 µM | [8] |

Table 3: Sirtuin 2 (SIRT2) Inhibition

| Compound | Target | IC50 Value | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM | [11][18] |

| (-)-enantiomer of a chroman-4-one derivative | SIRT2 | 1.5 µM | [12] |

| (+)-enantiomer of a chroman-4-one derivative | SIRT2 | 4.5 µM | [12] |

| Chromone analogue of the above derivative | SIRT2 | 5.5 µM | [12] |

Table 4: Protein Kinase Inhibition

| Compound | Target | IC50 Value | Reference |

| Chromone-2-aminothiazole derivative 5i | Protein Kinase CK2 | 0.08 µM | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of chromone-based compounds.

3.1. Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric MAO inhibitor screening kits.[19]

-

Principle: This assay measures the hydrogen peroxide (H2O2) produced from the MAO-catalyzed oxidation of a substrate. The H2O2 is then detected using a fluorescent probe.

-

Materials and Reagents:

-

Recombinant human MAO-A or MAO-B enzyme

-

MAO Assay Buffer

-

MAO Substrate (e.g., p-tyramine, benzylamine)

-

Fluorescent Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Test chromone compound

-

Positive control inhibitor (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)

-

96-well black microplate

-

-

Procedure:

-

Prepare serial dilutions of the test chromone compound in MAO Assay Buffer.

-

In a 96-well black microplate, add the MAO enzyme to each well, followed by the test compound dilutions or controls.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Prepare a substrate solution containing the MAO substrate, fluorescent probe, and HRP in MAO Assay Buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for at least 30-60 minutes at 37°C.[19]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

3.2. Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is based on a colorimetric COX inhibitor screening assay.[20][21]

-

Principle: This assay measures the peroxidase activity of COX. The appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored colorimetrically.

-

Materials and Reagents:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Assay Buffer

-

Heme

-

Arachidonic Acid (substrate)

-

Colorimetric Substrate (TMPD)

-

Test chromone compound

-

Positive control inhibitor (e.g., Celecoxib for COX-2)

-

96-well plate

-

-

Procedure:

-

Prepare serial dilutions of the test chromone compound.

-

To the wells of a 96-well plate, add Assay Buffer, Heme, and the COX enzyme.

-

Add the test compound dilutions or controls to the respective wells.

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at 25°C.

-

Add the Colorimetric Substrate solution to all wells.

-

Initiate the reaction by adding Arachidonic Acid to all wells.

-

Shake the plate for a few seconds and incubate for exactly two minutes at 25°C.[21]

-

Read the absorbance at 590 nm.

-

-

Data Analysis:

-

Subtract the background absorbance (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value from a dose-response curve.

-

3.3. DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing antioxidant activity.[15][22]

-

Principle: The antioxidant capacity is measured by the ability of the test compound to reduce the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[15]

-

Materials and Reagents:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test chromone compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Keep the solution in the dark.[23]

-

Prepare serial dilutions of the test chromone compound.

-

In a 96-well plate, mix the DPPH solution with varying concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.[15][23]

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[15]

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[15]

-

Visualization of Pathways and Workflows

4.1. Signaling Pathway: Chromone Inhibition of NF-κB

The following diagram illustrates the inhibitory effect of certain chromone derivatives on the canonical NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by chromone derivatives.

4.2. Experimental Workflow: From Compound to Mechanism

The diagram below outlines a typical experimental workflow for investigating the mechanism of action of chromone-based compounds.

Caption: General experimental workflow for mechanism of action studies.

This guide provides a foundational understanding of the mechanisms through which chromone-based compounds exert their biological effects. The provided data, protocols, and visualizations are intended to serve as a valuable resource for the design and execution of further research in this promising area of drug discovery.

References

- 1. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. mdpi.com [mdpi.com]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide on Halogen Bonding in Dichlorinated 3-Formylchromone Crystal Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of halogen bonding in the crystal structures of dichlorinated 3-formylchromones. It delves into the synthesis of these compounds, the experimental methods for their crystallographic analysis, and a detailed examination of the intermolecular interactions, with a focus on halogen bonds. This document is intended to be a valuable resource for researchers in the fields of crystal engineering, medicinal chemistry, and materials science.

Introduction to Halogen Bonding in Drug Design and Crystal Engineering

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction, analogous to the more familiar hydrogen bond, is directional and has emerged as a powerful tool in rational drug design and crystal engineering. The ability of halogen atoms to form specific and strong interactions allows for the fine-tuning of the physicochemical properties of molecules, including their packing in the solid state, solubility, and binding affinity to biological targets. Dichlorinated 3-formylchromones are of particular interest due to the presence of multiple potential halogen bond donors (the chlorine atoms) and acceptors (the carbonyl and ether oxygens), making them excellent candidates for studying and utilizing these interactions.

Synthesis of Dichlorinated 3-Formylchromones

The primary synthetic route to dichlorinated 3-formylchromones is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group onto an activated aromatic ring, in this case, a dichlorinated 2-hydroxyacetophenone, which then cyclizes to form the chromone ring system.

General Experimental Protocol for Vilsmeier-Haack Reaction

The following is a generalized procedure for the synthesis of dichlorinated 3-formylchromones, such as 6,8-dichloro-3-formylchromone.

Materials:

-

Dichlorinated 2-hydroxyacetophenone (e.g., 2',4'-dichloro-2-hydroxyacetophenone)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Ethanol (for crystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice-water bath.

-

To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Dissolve the dichlorinated 2-hydroxyacetophenone in a minimal amount of DMF.

-

Add the solution of the dichlorinated 2-hydroxyacetophenone dropwise to the Vilsmeier reagent, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure dichlorinated 3-formylchromone.

Diagram of the Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the synthesis of dichlorinated 3-formylchromones.

Crystal Structure Determination

The three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a representative protocol for the determination of the crystal structure of a dichlorinated 3-formylchromone derivative.

Crystal Growth:

-

Dissolve the synthesized dichlorinated 3-formylchromone in a suitable solvent (e.g., ethyl acetate, chloroform, or a solvent mixture) to prepare a saturated or near-saturated solution.

-

Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.

-

Alternatively, use a solvent-antisolvent vapor diffusion method. Place the solution in a small vial and place this vial inside a larger sealed container with an antisolvent (a solvent in which the compound is poorly soluble). The slow diffusion of the antisolvent vapor into the solution will induce crystallization.

-

Harvest a single crystal of suitable size and quality for X-ray diffraction analysis.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).

-

Process the collected data, including integration of reflection intensities and absorption corrections.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares on F².

-

Locate hydrogen atoms in the difference Fourier map and refine them using appropriate constraints.

Diagram of the Crystallographic Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Crystal Structure and Halogen Bonding Parameters

While the crystal structure of 6,8-dichloro-3-formylchromone is not publicly available, the crystal structures of the closely related 6-chloro-3-formylchromone and 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde provide valuable insights into the expected halogen bonding patterns.[1][3]

Crystallographic Data

The following table summarizes the crystallographic data for 6-chloro-3-formylchromone and 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde.[1][3]

| Parameter | 6-chloro-3-formylchromone[3] | 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde[1] |

| Chemical Formula | C₁₀H₅ClO₃ | C₁₀H₄Cl₂O₃ |

| Formula Weight ( g/mol ) | 208.60 | 243.05 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 6.5838 (16) | 3.7695 (13) |

| b (Å) | 6.9579 (17) | 6.1465 (16) |

| c (Å) | 10.265 (3) | 39.431 (13) |

| α (°) | 71.22 (3) | 90 |

| β (°) | 85.64 (2) | 90.72 (3) |

| γ (°) | 69.29 (3) | 90 |

| Volume (ų) | 416.0 (2) | 913.5 (5) |

| Z | 2 | 4 |

| Temperature (K) | 100 | Not reported |

| Radiation | Mo Kα | Mo Kα |

Halogen Bond Parameters

In the crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, a notable halogen-halogen interaction is observed.[1]

| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) [C-Cl···Cl] |

| Halogen-Halogen | Cl (at C6) | Cl (at C7) | 3.4785 (16) | 160.23 (7) |

Analysis of Intermolecular Interactions

In the crystal structure of 6-chloro-3-formylchromone, no classical halogen bonds are observed.[3] However, in the dichlorinated analogue, 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, a distinct Cl···Cl interaction is present.[1] This suggests that the presence and positioning of multiple chlorine atoms can significantly influence the supramolecular assembly.

The Cl···Cl distance of 3.4785 (16) Å is shorter than the sum of the van der Waals radii of two chlorine atoms (approximately 3.5 Å), and the C-Cl···Cl angle of 160.23 (7)° is indicative of a directional halogen-halogen interaction.[1]

For a hypothetical 6,8-dichloro-3-formylchromone, one might anticipate the formation of halogen bonds between the chlorine atoms and the carbonyl or formyl oxygen atoms of neighboring molecules. The presence of two chlorine atoms could lead to a more complex and potentially more stable network of intermolecular interactions compared to the monochlorinated analogue.

Diagram of Potential Halogen Bonding Interactions

Caption: Potential halogen bonding in dichlorinated 3-formylchromones.

Conclusion

This technical guide has provided a detailed overview of the synthesis, crystallographic analysis, and potential halogen bonding interactions in dichlorinated 3-formylchromones. While a crystal structure for the specific 6,8-dichloro isomer is not yet publicly available, analysis of closely related monochlorinated and other dichlorinated analogues provides a strong foundation for understanding the principles that govern their solid-state structures. The methodologies and data presented herein serve as a valuable resource for researchers aiming to exploit halogen bonding in the design of novel pharmaceutical compounds and functional materials. Further experimental and computational studies on a wider range of dichlorinated 3-formylchromones are warranted to fully elucidate the nuances of their crystal engineering.

References

A Technical Guide to the Solubility of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde. The compound is commercially available as a solid.[1][2] The table below is provided to guide researchers in selecting a range of common laboratory solvents for solubility determination, categorized by polarity.

| Solvent Name | Solvent Type | Formula | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | H₂O | Data Not Available |

| Methanol | Polar Protic | CH₃OH | Data Not Available |

| Ethanol | Polar Protic | C₂H₅OH | Data Not Available |

| 2-Propanol (Isopropanol) | Polar Protic | C₃H₈O | Data Not Available |

| Acetone | Polar Aprotic | C₃H₆O | Data Not Available |

| Acetonitrile | Polar Aprotic | C₂H₃N | Data Not Available |

| Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | Data Not Available |

| Dichloromethane (DCM) | Polar Aprotic | CH₂Cl₂ | Data Not Available |

| Tetrahydrofuran (THF) | Polar Aprotic | C₄H₈O | Data Not Available |

| Ethyl Acetate | Polar Aprotic | C₄H₈O₂ | Data Not Available |

| Toluene | Nonpolar | C₇H₈ | Data Not Available |

| Hexane | Nonpolar | C₆H₁₄ | Data Not Available |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the thermodynamic solubility of a compound.[3]

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (see table above)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25°C) on an orbital shaker.

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow them to reach equilibrium.[4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.

-

Analyze the filtered supernatant from the saturated solution using the same analytical method.

-

Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3. Data Reporting:

- Solubility should be reported in standard units such as mg/mL or g/100mL, along with the temperature at which the measurement was performed.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide to 6,8-Dichloro-3-formylchromone (CAS Number: 64481-10-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dichloro-3-formylchromone, identified by the CAS number 64481-10-3, is a halogenated chromone derivative. The chromone scaffold is a well-established privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known properties, structure, synthesis, and biological activities of 6,8-Dichloro-3-formylchromone, with a focus on data relevant to research and drug development.

Chemical Structure and Properties

6,8-Dichloro-3-formylchromone is characterized by a benzopyran-4-one core structure with chlorine atoms substituted at the 6 and 8 positions and a formyl group at the 3 position.

Structure:

Caption: Chemical structure of 6,8-Dichloro-3-formylchromone.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 64481-10-3 | [4][6][7][8][9] |

| Molecular Formula | C₁₀H₄Cl₂O₃ | [4][6][7][8][9] |

| Molecular Weight | 243.04 g/mol | [4][6][7][8][9] |

| Appearance | Light yellow crystalline powder | [4][6] |

| Melting Point | 169-174 °C | [4][6] |

| Synonyms | 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde, 6,8-Dichlorochromone-3-carboxaldehyde | [4][6] |

| InChI Key | IHCCHRKNCOFDAJ-UHFFFAOYSA-N | N/A |

| SMILES | O=C1C(C=O)=COC2=C1C=C(Cl)C=C2Cl | N/A |

Synthesis

The most common and efficient method for the synthesis of 3-formylchromones, including 6,8-Dichloro-3-formylchromone, is the Vilsmeier-Haack reaction.[3][5][10][11] This reaction involves the formylation of an electron-rich aromatic precursor, in this case, a substituted 2-hydroxyacetophenone, using a Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromones

This protocol is a general procedure and may require optimization for the specific synthesis of 6,8-Dichloro-3-formylchromone.

Materials:

-

Substituted 2-hydroxyacetophenone (e.g., 2-hydroxy-3,5-dichloroacetophenone)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Vilsmeier Reagent Formation: In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir for a designated period to ensure the complete formation of the Vilsmeier reagent.[10]

-

Reaction with Acetophenone: To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone. The reaction mixture is typically stirred at room temperature overnight.[10]

-

Work-up: Carefully pour the reaction mixture into crushed ice with vigorous stirring to decompose the reaction complex.[10]

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the pure 3-formylchromone derivative.[10]

Caption: Vilsmeier-Haack reaction workflow for the synthesis of 6,8-Dichloro-3-formylchromone.

Analytical Data

Predicted NMR Spectroscopic Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Aldehydic proton (-CHO) | 9.5 - 10.5 | Singlet |

| H-2 | 8.0 - 9.0 | Singlet |

| Aromatic protons (H-5, H-7) | 7.0 - 8.0 | Doublets or singlets depending on coupling |

| ¹³C NMR | ||

| Carbonyl carbon (C-4) | 170 - 180 | |

| Aldehydic carbon (-CHO) | 185 - 195 | |

| C-2 | 150 - 160 | |

| C-3 | 110 - 120 | |

| Aromatic carbons | 115 - 140 |

Mass Spectrometry:

The electron ionization (EI) mass spectrum of 3-formylchromone shows a prominent molecular ion peak. Fragmentation patterns of chromones typically involve cleavages of the pyrone ring. For 6,8-Dichloro-3-formylchromone, characteristic isotopic patterns for two chlorine atoms would be expected for the molecular ion and chlorine-containing fragments.

Biological Activity

Research has indicated that 6,8-Dichloro-3-formylchromone possesses notable biological activities, particularly as an anti-Helicobacter pylori agent and a urease inhibitor.

Anti-Helicobacter pylori Activity:

-

Studies have shown that 6,8-Dichloro-3-formylchromone (referred to as FC10 in some literature) exhibits anti-H. pylori activity comparable to the standard drug metronidazole.[13][20]

Experimental Protocol: Anti-Helicobacter pylori Activity Assay (General)

A common method to assess anti-H. pylori activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Helicobacter pylori strain (e.g., ATCC 43504)

-

Brucella broth supplemented with fetal bovine serum

-

96-well microtiter plates

-

Test compound (6,8-Dichloro-3-formylchromone)

-

Control antibiotic (e.g., metronidazole)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of H. pylori in Brucella broth.

-

Serial Dilution: Serially dilute the test compound and control antibiotic in the broth in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates under microaerophilic conditions at 37°C for 72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) against H. pylori.

Urease Inhibition:

-

6,8-Dichloro-3-formylchromone has been identified as a potent inhibitor of jack bean urease.[13][20] Urease is a key virulence factor for H. pylori, allowing it to survive in the acidic environment of the stomach.

Experimental Protocol: Urease Inhibition Assay (General)

The inhibitory activity against urease is often determined by measuring the amount of ammonia produced from the hydrolysis of urea.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer

-

Test compound (6,8-Dichloro-3-formylchromone)

-

Reagents for ammonia quantification (e.g., phenol-hypochlorite method)

Procedure:

-

Pre-incubation: Pre-incubate the enzyme (jack bean urease) with various concentrations of the test compound in phosphate buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Reaction Termination: Stop the reaction (e.g., by adding a strong acid).

-

Ammonia Quantification: Determine the amount of ammonia produced using a suitable colorimetric method, such as the Berthelot (phenol-hypochlorite) method. The absorbance is measured spectrophotometrically.

-

IC₅₀ Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Caption: Experimental workflow for the urease inhibition assay.

Cytotoxicity:

-

While specific cytotoxicity data for 6,8-Dichloro-3-formylchromone is limited, related 3-formylchromone derivatives have been shown to exhibit tumor cell-specific cytotoxicity against various human cancer cell lines.[13][20][21][22][23]

Experimental Protocol: Cytotoxicity Assay (MTT Assay - General)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines

-

Normal human cell lines (for selectivity assessment)

-

Cell culture medium and supplements

-

96-well plates

-

Test compound (6,8-Dichloro-3-formylchromone)

-

MTT reagent

-

Solubilizing agent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by 6,8-Dichloro-3-formylchromone. The mechanism of urease inhibition by chromone derivatives is an area of active research, but a definitive pathway for this specific compound has not been elucidated. The general mechanism of action for many chromone-based compounds involves interaction with various enzymes and signaling proteins, but further investigation is required to determine the specific molecular targets of 6,8-Dichloro-3-formylchromone.

Conclusion

6,8-Dichloro-3-formylchromone is a synthetic chromone derivative with demonstrated potential as an anti-Helicobacter pylori agent and a potent urease inhibitor. Its synthesis is readily achievable through the Vilsmeier-Haack reaction. While preliminary biological data is promising, further in-depth studies are required to fully elucidate its mechanism of action, specific molecular targets, and its broader pharmacological profile, including comprehensive cytotoxicity and selectivity assessments. This technical guide provides a foundational understanding of the current knowledge of this compound, highlighting its potential for further investigation in the fields of medicinal chemistry and drug discovery.

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. 6,8-DICHLORO-3-FORMYLCHROMONE price,buy 6,8-DICHLORO-3-FORMYLCHROMONE - chemicalbook [chemicalbook.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 6,8-DICHLORO-3-FORMYLCHROMONE | 64481-10-3 | INDOFINE Chemical Company [indofinechemical.com]

- 8. 6,8-Dichloro-3-formylchromone [oakwoodchemical.com]

- 9. 6,8-DICHLORO-3-FORMYLCHROMONE | 64481-10-3 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. web.pdx.edu [web.pdx.edu]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 19. chem.washington.edu [chem.washington.edu]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. Cytotoxic activity of styrylchromones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Supramolecular Chemistry of Chlorinated 3-Formylchromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supramolecular chemistry of chlorinated 3-formylchromones. It delves into their synthesis, non-covalent interactions, potential biological implications, and the experimental methodologies used to study these fascinating molecular systems.

Introduction to Chlorinated 3-Formylchromones

3-Formylchromones are a class of heterocyclic compounds characterized by a chromone core bearing a formyl group at the 3-position. The introduction of chlorine atoms onto the benzopyran ring significantly influences their electronic properties, crystal packing, and biological activity. These modifications can enhance intermolecular interactions, such as halogen bonding and π-π stacking, making them attractive building blocks for crystal engineering and the design of novel supramolecular assemblies. Their potential as cytotoxic agents and inhibitors of key signaling pathways positions them as promising scaffolds in drug discovery.

Synthesis of Chlorinated 3-Formylchromones

The primary synthetic route to chlorinated 3-formylchromones is the Vilsmeier-Haack reaction. This method involves the formylation of a corresponding chlorinated 2-hydroxyacetophenone using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which serves as both the formylating agent and the solvent.

Experimental Protocol: Synthesis of 6,8-Dichloro-3-formylchromone

This protocol is a representative example of the Vilsmeier-Haack reaction adapted for the synthesis of a dichlorinated derivative.

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Acetophenone: Dissolve 2-hydroxy-3,5-dichloroacetophenone (1 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into crushed ice with vigorous stirring. The solid product will precipitate out.

-

Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize the solid from a suitable solvent system, such as ethanol or acetic acid, to obtain the pure 6,8-dichloro-3-formylchromone.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.

Supramolecular Chemistry and Non-Covalent Interactions

The supramolecular chemistry of chlorinated 3-formylchromones is largely dictated by a variety of non-covalent interactions that govern their self-assembly in the solid state. These interactions are crucial for the design of crystalline materials with desired properties.

Crystal Structure Analysis

X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of molecules in a crystal lattice and provides direct evidence of supramolecular interactions.

A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (CSD refcode: 994454). Analysis of this structure provides valuable insights into the non-covalent interactions at play.

| Compound | CSD Refcode | Key Supramolecular Interactions | Reference |

| 6-chloro-4-oxo-4H-chromene-3-carbaldehyde | 994454 | π-π stacking, C-H···O hydrogen bonds | Ishikawa, Y. et al., Acta Cryst. E70, o637 (2014) |

Key Non-Covalent Interactions

-

Halogen Bonding: The chlorine substituent can act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen or formyl oxygen of a neighboring molecule. This directional interaction plays a significant role in dictating the crystal packing.

-

π-π Stacking: The aromatic nature of the chromone ring system facilitates π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent molecules align. These interactions are evident in the crystal structure of 6-chloro-3-formylchromone.

-

Hydrogen Bonding: Although lacking classical hydrogen bond donors, chlorinated 3-formylchromones can participate in weaker C-H···O hydrogen bonds, where activated C-H bonds (e.g., from the formyl group or the aromatic ring) interact with the carbonyl oxygen atoms.

-

Dipole-Dipole Interactions: The polarized carbonyl and C-Cl bonds contribute to the overall molecular dipole moment, leading to dipole-dipole interactions that influence the molecular arrangement in the crystal.

Biological Significance and Potential Applications

While research into the specific biological roles of supramolecular assemblies of chlorinated 3-formylchromones is ongoing, studies on individual molecules have highlighted their potential in drug development.

Cytotoxicity and Anti-cancer Activity

Several chlorinated 3-formylchromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, 6,8-dichloro-3-formylchromone has been reported to exhibit notable anti-proliferative activity.

Inhibition of Signaling Pathways

The parent compound, 3-formylchromone, has been shown to counteract the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . The STAT3 pathway is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. While the precise mechanism for chlorinated derivatives has yet to be fully elucidated, it is plausible that they may exhibit similar or enhanced inhibitory effects.

Experimental Methodologies for Supramolecular Analysis

A variety of analytical techniques are employed to study the supramolecular chemistry of chlorinated 3-formylchromones.

X-ray Crystallography

Objective: To determine the three-dimensional structure of the crystalline solid and identify non-covalent interactions.

Protocol Outline:

-